molecular formula C23H31LiN2O8 B14857287 lithium (E)-4-(N,N,N'-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate

lithium (E)-4-(N,N,N'-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate

Cat. No.: B14857287
M. Wt: 470.5 g/mol
InChI Key: NPTSTLPUNZEUCB-RSOFWHLMSA-M
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Description

Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a benzoate group and a carbamimidoyl moiety protected by tert-butoxycarbonyl groups. The presence of these protective groups makes the compound stable and suitable for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate typically involves multiple steps. One common method starts with the protection of the basic nitrogen atoms using tert-butoxycarbonyl groups. This is followed by the esterification of the benzoate group. The final step involves the introduction of the lithium ion to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

    Substitution: The benzoate group can participate in substitution reactions, where the lithium ion can be replaced by other metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state derivatives.

Scientific Research Applications

Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate involves its interaction with specific molecular targets. The lithium ion can interact with various enzymes and proteins, altering their activity and function. The protective tert-butoxycarbonyl groups help in stabilizing the compound and preventing premature degradation, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

  • Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)phenylacetate
  • Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzamide

Uniqueness

Lithium (E)-4-(N,N,N’-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate stands out due to its unique combination of a benzoate group and a carbamimidoyl moiety protected by tert-butoxycarbonyl groups. This structure provides enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H31LiN2O8

Molecular Weight

470.5 g/mol

IUPAC Name

lithium;4-[(E)-N,N,N'-tris[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate

InChI

InChI=1S/C23H32N2O8.Li/c1-21(2,3)31-18(28)24-16(14-10-12-15(13-11-14)17(26)27)25(19(29)32-22(4,5)6)20(30)33-23(7,8)9;/h10-13H,1-9H3,(H,26,27);/q;+1/p-1/b24-16+;

InChI Key

NPTSTLPUNZEUCB-RSOFWHLMSA-M

Isomeric SMILES

[Li+].CC(C)(C)OC(=O)/N=C(\C1=CC=C(C=C1)C(=O)[O-])/N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)[O-])N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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